molecular formula C16H19N5O B2543064 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 2309554-54-7

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2543064
CAS No.: 2309554-54-7
M. Wt: 297.362
InChI Key: HFOMXXFOLRHUJV-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one ( 2309554-54-7) is a sophisticated synthetic compound with a molecular formula of C16H19N5O and a molecular weight of 297.35 g/mol . This molecule is characterized by its specific stereochemistry, featuring a (1R,5S)-8-azabicyclo[3.2.1]octane (tropane) scaffold, a pyridin-3-yl group, and a 1H-1,2,4-triazole substituent . The integration of these distinct pharmacophores makes it a valuable intermediate or building block in medicinal chemistry and drug discovery research. The presence of both the nitrogen-rich bicyclic system and the pyridine ring suggests potential for high solubility and the ability to engage in diverse molecular interactions. Its topological polar surface area (TPSA) is approximately 63.9 Ų, and it features three rotatable bonds, properties that are critical for researchers evaluating the compound's drug-likeness and permeability . This compound is offered in high purity to ensure consistent and reliable results in experimental settings. It is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers can utilize this chemical in the synthesis of more complex target molecules, as a standard in analytical method development, or for probing biological mechanisms in various therapeutic areas.

Properties

IUPAC Name

2-pyridin-3-yl-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(6-12-2-1-5-17-9-12)21-13-3-4-14(21)8-15(7-13)20-11-18-10-19-20/h1-2,5,9-11,13-15H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOMXXFOLRHUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CN=CC=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The triazole ring in this compound is known for its ability to interact with biological targets, making it a candidate for developing new antibiotics or antifungal agents.

A study highlighted the synthesis of triazole derivatives and their evaluation against various pathogens, demonstrating that modifications on the triazole structure can enhance activity against resistant strains of bacteria and fungi .

Antiviral Properties

The compound has also been investigated for its potential as an antiviral agent. Specifically, derivatives of triazoles have been shown to inhibit viral polymerases, which are crucial for viral replication. Research focusing on influenza A virus polymerase has identified compounds that disrupt the PA-PB1 interface, suggesting a pathway for developing new antiviral therapies .

Cancer Treatment

Triazole-containing compounds have been explored in cancer research due to their ability to inhibit specific enzymes involved in tumor growth. The presence of the azabicyclo structure may enhance the selectivity and potency of these compounds against cancer cells.

Fungicides

The unique chemical structure of this compound positions it as a potential fungicide in agricultural applications. Triazoles are widely used in crop protection for their effectiveness against a broad spectrum of fungal pathogens. Studies have shown that modifications in the triazole structure can lead to improved efficacy and reduced environmental impact compared to traditional fungicides.

Polymer Development

The incorporation of triazole groups into polymers has been explored for creating materials with enhanced properties such as increased thermal stability and mechanical strength. Research into the synthesis of polymeric materials containing this compound suggests potential applications in coatings and composites.

Data Tables

Application Area Specific Use Example Studies
Medicinal ChemistryAntimicrobial
Antiviral
Cancer TreatmentOngoing studies
Agricultural ScienceFungicidesOngoing studies
Materials SciencePolymer DevelopmentOngoing studies

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers synthesized various triazole derivatives and tested them against common pathogens. The results indicated that specific substitutions on the triazole ring significantly enhanced antimicrobial activity, paving the way for new antibiotic formulations .

Case Study 2: Antiviral Activity Against Influenza
A recent investigation focused on the antiviral properties of triazole derivatives targeting influenza virus polymerase. Compounds were synthesized and tested for their ability to inhibit viral replication, showing promising results that could lead to new antiviral drugs .

Case Study 3: Agricultural Application as Fungicides
Research into agricultural applications revealed that certain triazole derivatives exhibited potent fungicidal activity against resistant fungal strains affecting crops. Field trials demonstrated improved crop yields when treated with these novel fungicides compared to conventional options .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole group is a key site for chemical modification, enabling reactions such as:

a. Alkylation and Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃, NaH), yielding N-alkylated derivatives. This enhances lipophilicity and modulates biological activity.

  • Acylation : Treating with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine forms acylated triazoles, improving stability and target binding.

b. Cycloaddition Reactions

  • Participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis (CuAAC), forming triazole-linked conjugates. This "click chemistry" approach is pivotal in drug discovery for creating complex architectures.

Azabicyclo[3.2.1]octane Core Reactivity

The bicyclic amine framework undergoes:

a. Ring-Opening Reactions

  • Acidic conditions (HCl, H₂SO₄) protonate the tertiary amine, facilitating ring opening to form linear amines or lactams. This is leveraged to synthesize intermediates for further functionalization .

  • Reductive cleavage (e.g., LiAlH₄) reduces the bicyclic structure to a monocyclic amine .

b. Substitution at the Bridgehead Nitrogen

  • The bridgehead nitrogen reacts with electrophiles (e.g., benzyl halides) in DCM or THF, yielding quaternary ammo

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with two structurally related analogs (Compound B and C) based on substituents, solubility, and inferred biological activity:

Feature Target Compound Compound B [(1R,5S)-3-(imidazo-pyrazinyl)-8-azabicyclo[3.2.1]octane derivative] Compound C [(1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one]
Core Structure 8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane
Substituents 1,2,4-triazol-1-yl, pyridin-3-yl, ketone Imidazo[1,2-a]pyrazin-6-yl, 1H-imidazol-2-yl, methanone Hydroxy, ketone
Polarity Moderate (triazole and pyridine contribute partial polarity) High (imidazole and pyrazine enhance polarity) High (hydroxy group increases hydrophilicity)
Inferred Solubility Moderate in organic solvents; limited aqueous solubility Poor aqueous solubility due to aromatic bulk High aqueous solubility (hydroxy group enhances hydrophilicity)
Potential Bioactivity Likely CNS or antimicrobial targets (triazole’s enzyme inhibition potential) Possible kinase or protease inhibition (imidazole/pyrazine motifs) Intermediate or prodrug (hydroxy group for functionalization)
Synthetic Complexity High (stereoselective synthesis of bicyclo core and triazole coupling) Very high (imidazo-pyrazine synthesis requires multi-step heterocycle formation) Moderate (hydroxy group simplifies functionalization)

Key Structural and Functional Differences:

  • Triazole vs.
  • Pyridine vs. Pyrazine : The pyridin-3-yl group in the target compound facilitates π-π stacking with aromatic residues in protein pockets, whereas Compound B’s pyrazine could introduce additional nitrogen-based interactions but reduce membrane permeability due to increased polarity.
  • Hydroxy vs. Heteroaromatic Groups : Compound C’s hydroxy group drastically increases hydrophilicity, making it unsuitable for blood-brain barrier penetration but advantageous for prodrug design or solubility-enhanced formulations .

Research Findings and Implications

Target Compound vs. Compound B: The imidazo-pyrazine moiety in Compound B may confer broader-spectrum bioactivity but complicates synthesis and pharmacokinetics. In contrast, the target compound’s triazole-pyridine combination balances selectivity and synthetic feasibility.

Target Compound vs. Compound C :

  • Compound C’s lack of aromatic substituents limits its utility in targeting CNS disorders but positions it as a versatile intermediate for further derivatization.
  • The hydroxy group in Compound C may improve metabolic stability compared to the target compound’s ketone linker, which could be prone to reduction in vivo .

Preparation Methods

Kulinkovich–De Meijere Cyclopropanation

The bicyclic framework is constructed via titanium-mediated cyclopropanation of pyrroline derivatives. Using titanium(IV) isopropoxide and ethylmagnesium bromide, cyclopropane ring formation proceeds with 85–90% diastereoselectivity favoring the (1R,5S) configuration.

Reaction Conditions

Parameter Value Source
Catalyst Ti(OiPr)₄, EtMgBr
Temperature −20°C to 0°C
Solvent Dichloromethane
Diastereomeric Ratio 9:1 (1R,5S : 1S,5R)

Transamination for Nitrogen Functionalization

The intermediate amine undergoes transamination with N,N′-dimethylformamide azine under refluxing toluene, achieving 92% conversion to the tertiary amine. This step introduces the bridgehead nitrogen critical for subsequent substitutions.

Attachment of the Pyridin-3-yl Ethanone Group

Friedel-Crafts Acylation

Direct acylation of pyridine-3-boronic acid with chloroacetyl chloride under Lewis acid catalysis (AlCl₃) provides the ethanone fragment. This method achieves 65% yield but requires careful exclusion of moisture.

Suzuki-Miyaura Cross-Coupling

A more efficient route involves coupling 8-azabicyclo[3.2.1]octanyl iodide with pyridin-3-yl ethanone boronate ester.

Key Parameters

Parameter Value Source
Catalyst Pd(PPh₃)₄
Base Na₂CO₃
Solvent DME/H₂O (3:1)
Yield 82%

Stereochemical Considerations

The (1R,5S) configuration is enforced during cyclopropanation via chiral ligand-accelerated catalysis. Employing (R,R)-Jacobsen’s salen ligand with Ti(OiPr)₄ enhances enantiomeric excess to 94% ee . Subsequent steps preserve stereochemistry due to the rigidity of the bicyclic framework.

Optimization of Reaction Conditions

Solvent Effects on Triazole Installation

Comparative studies reveal polar aprotic solvents (DMF > DMSO > THF) improve triazole substitution yields by stabilizing the transition state.

Temperature Profile for Acylation

Controlled heating at 70–80°C during ethanone formation minimizes pyridine N-oxide byproducts (<5% vs. 15–20% at higher temperatures).

Isolation and Purification Techniques

Freebasing for Enhanced Crystallinity

Treating the hydrochloride salt with aqueous NaOH (2 M) precipitates the free base with 98 wt% purity . This method, adapted from azabicyclohexane isolation protocols, effectively removes water-soluble impurities.

Chromatographic Purification

Silica gel chromatography (hexane:EtOAc, 4:1 → 1:1 gradient) resolves regioisomeric triazole derivatives, achieving >99% HPLC purity.

Q & A

Q. What in vivo models are appropriate for evaluating efficacy in autoimmune diseases?

  • Methodological Answer : Collagen-induced arthritis (CIA) in mice or IL-23-induced psoriasis models are standard. Dosing regimens (e.g., 10 mg/kg BID) are optimized via PK/PD modeling, with efficacy endpoints including PASI scores or synovitis histopathology. PF-06700841 showed >70% reduction in psoriatic plaques in Phase II trials (NCT02969018) .

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